molecular formula C10H7F3N2 B1592254 4-(4-(Trifluoromethyl)phenyl)-1H-imidazole CAS No. 37148-86-0

4-(4-(Trifluoromethyl)phenyl)-1H-imidazole

Cat. No. B1592254
CAS RN: 37148-86-0
M. Wt: 212.17 g/mol
InChI Key: MZTSHPGIQLFJAY-UHFFFAOYSA-N
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Description

The compound appears to contain an imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms. It also contains a phenyl group (a ring of six carbon atoms, akin to benzene) with a trifluoromethyl group attached (a carbon atom bonded to three fluorine atoms and one other carbon atom) .


Molecular Structure Analysis

The molecular structure of this compound would likely show the imidazole ring attached to the phenyl ring at one of the carbon atoms. The trifluoromethyl group would be attached to the phenyl ring at the para position (opposite the attachment point to the imidazole ring) .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the electron-withdrawing nature of the trifluoromethyl group and the basicity of the imidazole ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the presence of the trifluoromethyl group, which is highly electronegative and could influence factors like polarity and boiling/melting points .

Scientific Research Applications

  • Chlorobis[4-(trifluoromethyl)phenyl]phosphine

  • 4-(Trifluoromethyl)phenylhydrazine

  • 4-(Trifluoromethyl)phenyl isocyanate

  • Trifluoromethylpyridine (TFMP) and its intermediates

  • 4-{4-[({[4-chloro-3-(trifluoromethyl)phenyl]amino}carbonyl)amino]phenoxy}-N-methylpyridine-2-carboxamide

  • trans-2- 4-(Trifluoromethyl)phenyl vinylboronic acid

  • 4-(Trifluoromethyl)phenol

  • 4-(Trifluoromethyl)phenylhydrazine

Safety And Hazards

The safety and hazards associated with this compound would depend on various factors, including its reactivity, toxicity, and handling procedures. It’s always important to refer to the relevant Material Safety Data Sheet (MSDS) for detailed safety information .

Future Directions

The use of trifluoromethyl groups in organic compounds is a topic of ongoing research, given their influence on the physical, chemical, and often biological properties of the compounds. They are frequently found in pharmaceuticals and agrochemicals .

properties

IUPAC Name

5-[4-(trifluoromethyl)phenyl]-1H-imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F3N2/c11-10(12,13)8-3-1-7(2-4-8)9-5-14-6-15-9/h1-6H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZTSHPGIQLFJAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CN=CN2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00595168
Record name 5-[4-(Trifluoromethyl)phenyl]-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00595168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-(Trifluoromethyl)phenyl)-1H-imidazole

CAS RN

37148-86-0
Record name 5-[4-(Trifluoromethyl)phenyl]-1H-imidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00595168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
24
Citations
Z Makra, A Bényei, LG Puskás… - European Journal of …, 2020 - Wiley Online Library
An efficient protocol for the preparation of 4,5‐functionalised 2‐amino‐1H‐imidazoles as fragment‐like structures was developed in isolated yields up to 95 %. The demonstrated one‐…
B Pooi, J Lee, K Choi, H Hirao… - The Journal of Organic …, 2014 - ACS Publications
A straightforward and high-yielding synthesis of 1,4-diaryl-1H-imidazoles is reported. 1,4-Diaryl-1H-imidazoles have been difficult to access in ambient conditions, but our method …
Number of citations: 68 pubs.acs.org
H Wang, T Zhou, M Wu, Q Ye, X He - Molecules, 2023 - mdpi.com
A controllable synthesis of trisubstituted imidazoles and pyrroles has been developed through rhodium(II)-catalyzed regioselective annulation of N-sulfonyl-1,2,3-trizaoles with β-…
Number of citations: 8 www.mdpi.com
A Markos - 2021 - dspace.cuni.cz
Athanasios Markos Abstract This Thesis deals with denitrogenative transformations of N-fluoroalkyl-1,2,3-triazoles, easily available heterocycles via copper(I)-catalyzed azide-alkyne …
Number of citations: 0 dspace.cuni.cz
JO Strelnikova, NV Rostovskii, GL Starova… - The Journal of …, 2018 - ACS Publications
An effective method for the synthesis of fully substituted 5-sulfonamidoimidazoles by Rh(II)-catalyzed transannulation of 1,2,4-oxadiazole derivatives with N-sulfonyl-1,2,3-triazoles is …
Number of citations: 36 pubs.acs.org
E Shaitanova, V Matoušek, T Herentin… - The Journal of …, 2023 - ACS Publications
A new fluorinated azidoethane─1-azido-1,1,2,2-tetrafluoroethane─was prepared in quantitative yield by the addition of an azide anion to tetrafluoroethylene in a protic medium. The …
Number of citations: 5 pubs.acs.org
M Beesu, G Caruso, ACD Salyer… - Journal of medicinal …, 2016 - ACS Publications
Activation of human toll-like receptor-8 (TLR8), expressed in myeloid dendritic cells, monocytes, and monocyte-derived dendritic cells, evokes a distinct cytokine profile which favors the …
Number of citations: 38 pubs.acs.org
X Liu, D Wang, B Chen - Tetrahedron, 2013 - Elsevier
A novel and efficient iron(III)-catalyzed synthesis of multi-substituted imidazoles via [3+2] cycloaddition of nitroolefins and N-aryl benzamidines under the air atmosphere had been …
Number of citations: 44 www.sciencedirect.com
B Jismy, A El Qami, J Jacquemin… - European Journal of …, 2021 - Wiley Online Library
An efficient regioselective cross‐coupling reactions of tert‐butyl 2,4‐dibrominated‐5‐methyl‐1H‐imidazole‐1‐carboxylate is reported. This new synthetic route runs under simple and …
C Liu, Y Nie, G Yao, R Dai… - Journal of Chemical …, 2014 - journals.sagepub.com
A simple and efficient protocol for the preparation of 2-alkyl-4(5)-aryl-1H-imidazoles starting from α-bromo aryl methyl ketones and aliphatic carboxylic acids in the presence of …
Number of citations: 3 journals.sagepub.com

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